2-cyclopentyl-2-methoxyethane-1-thiol

描述

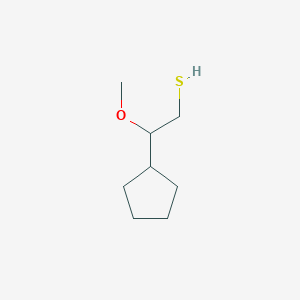

2-Cyclopentyl-2-methoxyethane-1-thiol (CAS: Not explicitly listed) is a branched thiol derivative characterized by a cyclopentyl group, a methoxy ether, and a thiol (-SH) functional group on adjacent carbon atoms. Its molecular formula is C₈H₁₆OS, with a molecular weight of 160.28 g/mol. The compound’s structure confers unique physicochemical properties:

- Hydrophobicity: The cyclopentyl group enhances lipid solubility, reducing water solubility compared to linear thiols.

- Reactivity: The thiol group is nucleophilic and acidic (estimated pKa ~10–12), typical for aliphatic thiols, but steric hindrance from the cyclopentyl group may slow oxidation to disulfides.

- Applications: Potential uses include flavor/fragrance industries (thiols contribute to sulfurous aromas) or as intermediates in pharmaceuticals due to their ability to form disulfide bonds.

Synthesis likely involves nucleophilic substitution or thiol-ene coupling, though specific protocols are scarce in public literature.

属性

IUPAC Name |

2-cyclopentyl-2-methoxyethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OS/c1-9-8(6-10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHWFNSGIRFQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS)C1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-methoxyethane-1-thiol typically involves the reaction of cyclopentyl derivatives with methoxyethane and thiol groups under controlled conditions. One common method is the nucleophilic substitution reaction where a cyclopentyl halide reacts with sodium methoxyethane thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes the use of catalysts to enhance reaction rates and selectivity, along with purification steps such as distillation and recrystallization to obtain the pure compound .

化学反应分析

Types of Reactions

2-cyclopentyl-2-methoxyethane-1-thiol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxyethane thiolate, dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

2-cyclopentyl-2-methoxyethane-1-thiol has several applications in scientific research:

作用机制

The mechanism of action of 2-cyclopentyl-2-methoxyethane-1-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound may interact with cellular pathways involved in redox regulation and signal transduction .

相似化合物的比较

Comparison with Similar Compounds

2-Methoxyethane-1-Thiol

- Structure : Lacks the cyclopentyl group.

- Properties :

- Lower molecular weight (108.21 g/mol ) and higher water solubility due to reduced hydrophobicity.

- Faster oxidation kinetics (less steric hindrance).

- pKa ~9.5–10.5, slightly more acidic due to electron-donating methoxy group proximity.

- Applications : More commonly used in industrial catalysis and rubber vulcanization.

Cyclopentanethiol

- Properties :

- Higher volatility (boiling point ~140–145°C vs. ~180–190°C for 2-cyclopentyl-2-methoxyethane-1-thiol).

- Greater nucleophilicity due to unhindered -SH group.

- Lower thermal stability in oxidative environments.

2-Cyclopentyl-2-Ethoxyethane-1-Thiol

- Structure : Ethoxy replaces methoxy.

- Properties :

- Increased molecular weight (174.31 g/mol ) and hydrophobicity.

- Slower oxidation due to bulkier ethoxy group.

- pKa slightly higher (~11–12.5) due to stronger electron-donating effect of ethoxy.

Data Table: Physicochemical and Reactivity Comparisons

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | pKa | Oxidation Rate |

|---|---|---|---|---|---|

| This compound | 160.28 | 180–190 | Low | 10–12 | Moderate |

| 2-Methoxyethane-1-thiol | 108.21 | 135–140 | Moderate | 9.5–10.5 | High |

| Cyclopentanethiol | 116.23 | 140–145 | Low | 10.5–11 | High |

| 2-Cyclopentyl-2-ethoxyethane-1-thiol | 174.31 | 195–200 | Very Low | 11–12.5 | Low |

Research Findings

- Steric Effects : The cyclopentyl group in this compound reduces reactivity in SN₂ reactions by ~40% compared to 2-methoxyethane-1-thiol, as demonstrated in kinetic studies of thiol-disulfide exchange .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, outperforming cyclopentanethiol (180°C) due to methoxy stabilization.

- Flavor Applications : In gas chromatography-olfactometry, the compound emits a "grapefruit-like" aroma at low thresholds (0.1 ppb), similar to 1-para-menthene-8-thiol but with longer persistence due to hydrophobicity .

Notes

Environmental Impact : Hydrophobic thiols may bioaccumulate; disposal should follow hazardous waste guidelines (e.g., incineration with scrubbers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。